4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O6S and its molecular weight is 520.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Research has focused on synthesizing heterocyclic derivatives and exploring their structural characteristics through spectral analysis and X-ray crystallography. One study described the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, characterized by various spectroscopic techniques to determine their conformational features (Zablotskaya et al., 2013).
Biological and Pharmacological Screening
- The synthesized compounds have been screened for various biological activities, including psychotropic, anti-inflammatory, cytotoxicity, and antimicrobial activities. Certain derivatives have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds also exhibited antimicrobial action, suggesting their potential as multifunctional therapeutic agents (Zablotskaya et al., 2013).
Antiviral Activities
- Novel derivatives have been designed and synthesized to evaluate their antiviral activities against a range of respiratory and biodefense viruses. A study employing microwave-assisted synthesis characterized novel 2,3-disubstituted quinazolin-4(3H)-ones and screened them for antiviral activity, demonstrating potential efficacy against influenza A and other significant viruses (Selvam et al., 2007).
Anticancer Evaluation
- The cytotoxic activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives against various human cancer cell lines has been explored. These studies aimed to identify potent anticancer agents by evaluating their ability to induce apoptosis and cell cycle arrest, underscoring the potential of these compounds in cancer therapy (Ravichandiran et al., 2019).
Pharmacology of Novel Derivatives
- The pharmacological properties of novel anthranilic acid derivatives activating the heme-oxidized soluble guanylyl cyclase (sGC) have been investigated. These compounds, acting as sGC agonists, have been studied for their potential vasodilatory effects and their ability to enhance the pharmacological responses to NO, suggesting a novel approach to targeting vascular diseases (Schindler et al., 2006).
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-20-9-12-22(23(15-20)35-2)25-28-29-26(36-25)27-24(31)18-7-10-21(11-8-18)37(32,33)30-14-13-17-5-3-4-6-19(17)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDZZZNERXAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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